2-Isopropyl-6-methylisonicotinic acid ethyl ester
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Overview
Description
2-Isopropyl-6-methylisonicotinic acid ethyl ester is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes and flavorings. This particular compound is derived from isonicotinic acid, which is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-6-methylisonicotinic acid ethyl ester typically involves the esterification of 2-Isopropyl-6-methyl-isonicotinic acid with ethanol. This reaction is catalyzed by a mineral acid such as sulfuric acid or hydrochloric acid. The general reaction can be represented as follows:
2-Isopropyl-6-methyl-isonicotinic acid+EthanolH2SO42-Isopropyl-6-methyl-isonicotinic acid ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature and pressure, leading to higher yields and purity of the final product. The use of azeotropic distillation can also help in the removal of water formed during the reaction, driving the equilibrium towards the formation of the ester.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-6-methylisonicotinic acid ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: 2-Isopropyl-6-methyl-isonicotinic acid and ethanol.
Reduction: 2-Isopropyl-6-methyl-isonicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Isopropyl-6-methylisonicotinic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-Isopropyl-6-methylisonicotinic acid ethyl ester largely depends on its interactions with biological molecules. It is believed to exert its effects by interacting with specific enzymes or receptors in the body, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is thought to modulate pathways related to inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
- Isonicotinic acid ethyl ester
- 2-Isopropyl-isonicotinic acid ethyl ester
- 6-Methyl-isonicotinic acid ethyl ester
Uniqueness
2-Isopropyl-6-methylisonicotinic acid ethyl ester is unique due to the presence of both isopropyl and methyl groups on the isonicotinic acid moiety. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar esters.
Properties
Molecular Formula |
C12H17NO2 |
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Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl 2-methyl-6-propan-2-ylpyridine-4-carboxylate |
InChI |
InChI=1S/C12H17NO2/c1-5-15-12(14)10-6-9(4)13-11(7-10)8(2)3/h6-8H,5H2,1-4H3 |
InChI Key |
SXQYBNNOOMIHHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1)C)C(C)C |
Origin of Product |
United States |
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